molecular formula C23H26BrN3O B14938618 N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide

Katalognummer: B14938618
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: NCSBKNCCLFURAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a brominated indole moiety, and a propanamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Indole Bromination: The indole moiety is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amide Formation: The final step involves coupling the benzylated piperidine and brominated indole with a propanamide linker using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-benzyl-4-piperidinyl)-3-(5-chloro-1H-indol-1-yl)propanamide
  • N-(1-benzyl-4-piperidinyl)-3-(5-fluoro-1H-indol-1-yl)propanamide
  • N-(1-benzyl-4-piperidinyl)-3-(5-iodo-1H-indol-1-yl)propanamide

Uniqueness

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide is unique due to the presence of the bromine atom on the indole ring, which can influence its reactivity and interactions with biological targets. This brominated derivative may exhibit different pharmacological properties compared to its chloro, fluoro, or iodo counterparts.

Eigenschaften

Molekularformel

C23H26BrN3O

Molekulargewicht

440.4 g/mol

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-3-(5-bromoindol-1-yl)propanamide

InChI

InChI=1S/C23H26BrN3O/c24-20-6-7-22-19(16-20)8-14-27(22)15-11-23(28)25-21-9-12-26(13-10-21)17-18-4-2-1-3-5-18/h1-8,14,16,21H,9-13,15,17H2,(H,25,28)

InChI-Schlüssel

NCSBKNCCLFURAV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NC(=O)CCN2C=CC3=C2C=CC(=C3)Br)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.